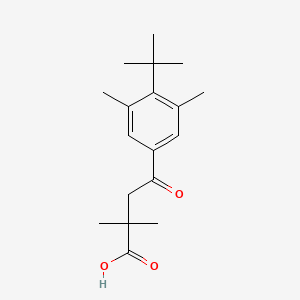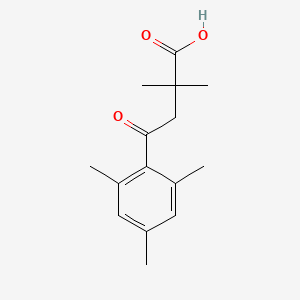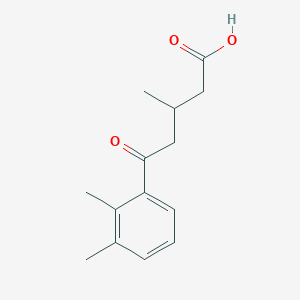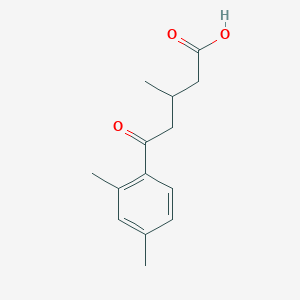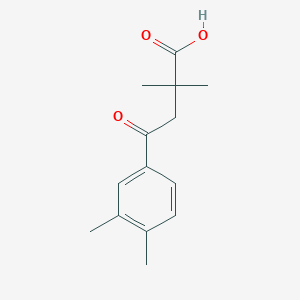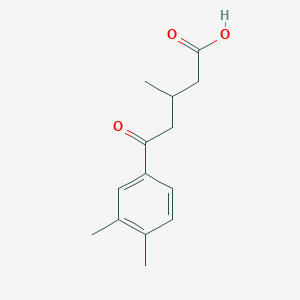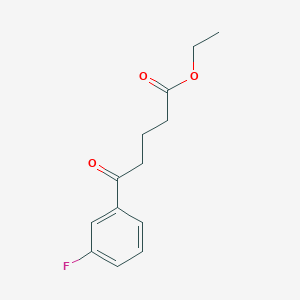
Ethyl 5-(3-fluorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-fluorophenyl)-5-oxovalerate (EFPO) is a compound that has been studied for its potential applications in scientific research. It is an organofluorine compound, consisting of an ethyl group attached to a 5-oxovalerate unit, which is further linked to a 3-fluorophenyl group. EFPO has been studied for its ability to act as an enzyme inhibitor, as well as its potential to be used as a synthetic reagent. This compound has shown promise in a variety of scientific research applications, including drug development and biochemical studies.
Aplicaciones Científicas De Investigación
Antiviral Applications
Ethyl 5-(3-fluorophenyl)-5-oxovalerate: may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral activities. For instance, indole derivatives have been reported to exhibit inhibitory activity against influenza A and other RNA and DNA viruses . The compound’s potential to contribute to the development of new antiviral agents is particularly relevant in the context of emerging viral diseases and the ongoing need for novel therapeutic options.
Anti-inflammatory Properties
The structural similarity of Ethyl 5-(3-fluorophenyl)-5-oxovalerate to other bioactive indole derivatives suggests its potential use in synthesizing compounds with anti-inflammatory properties. Indole derivatives have been recognized for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory disorders .
Anticancer Research
Indole derivatives, related to Ethyl 5-(3-fluorophenyl)-5-oxovalerate , have shown promise in anticancer research. Their ability to bind with high affinity to multiple receptors makes them valuable in the design of compounds for cancer therapy. Research into the compound’s applications in this field could lead to the development of new treatments for various types of cancer .
Antimicrobial Activity
The compound’s framework can be utilized to create derivatives with antimicrobial properties. Schiff bases derived from similar compounds have shown moderate antifungal activity against Candida spp., and such derivatives could be explored for their antibacterial and antifungal potential .
Antidiabetic Effects
Given the broad spectrum of biological activities exhibited by indole derivatives, there is a possibility that Ethyl 5-(3-fluorophenyl)-5-oxovalerate could be used to synthesize new molecules with antidiabetic effects. This application could be particularly significant in the search for alternative treatments for diabetes .
Neuropharmacological Potential
The compound could also be investigated for its neuropharmacological applications. Indole derivatives have been found to interact with various neurotransmitter receptors, which could make them useful in the treatment of neurological disorders such as depression, anxiety, and schizophrenia .
Agricultural Chemicals
Ethyl 5-(3-fluorophenyl)-5-oxovalerate: might be used in the synthesis of plant hormones or growth regulators. Indole-3-acetic acid, for example, is a plant hormone derived from indole, indicating that derivatives of this compound could have applications in agriculture .
Propiedades
IUPAC Name |
ethyl 5-(3-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJOJNOFHDGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645571 |
Source


|
| Record name | Ethyl 5-(3-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorophenyl)-5-oxovalerate | |
CAS RN |
898752-10-8 |
Source


|
| Record name | Ethyl 3-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

